molecular formula C26H30N6O3 B2542790 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione CAS No. 652168-11-1

8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2542790
CAS RN: 652168-11-1
M. Wt: 474.565
InChI Key: FIPTUHPKGKXWAS-UHFFFAOYSA-N
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Description

The compound appears to contain a purine-2,6-dione core, which is a type of heterocyclic compound. The purine core is substituted with a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The piperazine ring is further substituted with a methoxyphenyl group. Methoxyphenyl groups are often used in medicinal chemistry to improve the lipophilicity and thus the cell permeability of a compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the piperazine ring might enhance the compound’s solubility in water, while the methoxyphenyl group might increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, compounds containing a piperazine ring are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through rigorous testing. It’s important to note that while some functional groups (like the piperazine ring) are commonly found in pharmaceuticals, they can also be associated with certain risks .

Future Directions

Future research could involve further exploration of the compound’s potential uses, based on its structure and the known activities of similar compounds. This could include testing the compound for activity against various biological targets, and optimizing its structure for improved activity and reduced side effects .

properties

CAS RN

652168-11-1

Molecular Formula

C26H30N6O3

Molecular Weight

474.565

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H30N6O3/c1-18-7-5-6-8-19(18)17-32-22-23(28(2)26(34)29(3)24(22)33)27-25(32)31-15-13-30(14-16-31)20-9-11-21(35-4)12-10-20/h5-12H,13-17H2,1-4H3

InChI Key

FIPTUHPKGKXWAS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C

solubility

not available

Origin of Product

United States

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